molecular formula C15H24N4O3 B6800179 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide

Cat. No.: B6800179
M. Wt: 308.38 g/mol
InChI Key: MAYYDMLCMXSJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, an oxazepane ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-10(2)12-9-19(6-3-7-21-12)15(20)16-8-13-17-14(22-18-13)11-4-5-11/h10-12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYYDMLCMXSJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCO1)C(=O)NCC2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride
  • 2,6-Pyridinedicarboxamide

Uniqueness

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-propan-2-yl-1,4-oxazepane-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.